![molecular formula C15H11F3N2O B13548253 4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13548253.png)
4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one is an organic compound that belongs to the class of quinoxalines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroquinoxalin-2-one structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)aniline and 1,2-diaminobenzene.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under controlled conditions, often involving heating and the use of a solvent like ethanol, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)benzylamine
Uniqueness
4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combination of a trifluoromethyl group and a tetrahydroquinoxalin-2-one structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H11F3N2O |
|---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)10-5-7-11(8-6-10)20-9-14(21)19-12-3-1-2-4-13(12)20/h1-8H,9H2,(H,19,21) |
InChI Key |
PYPWLPHWXICCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


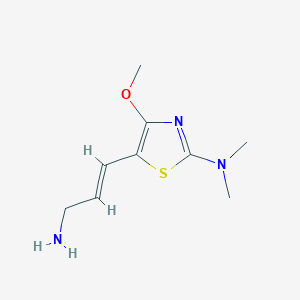
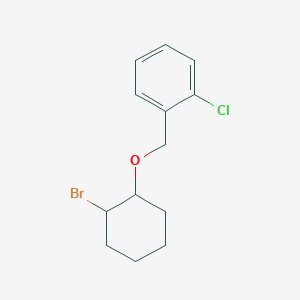
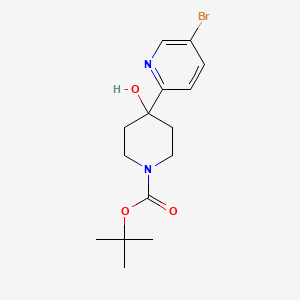
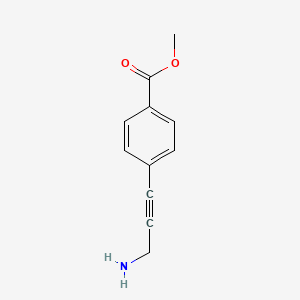
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)
![1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanaminehydrochloride](/img/structure/B13548217.png)
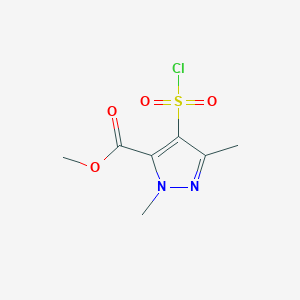

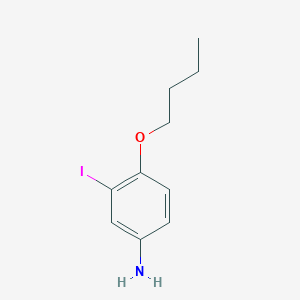
![[1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine](/img/structure/B13548241.png)
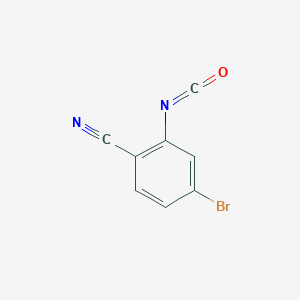
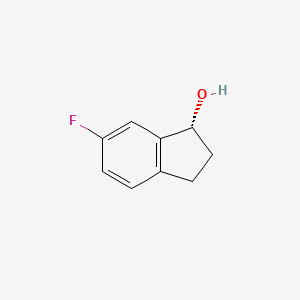
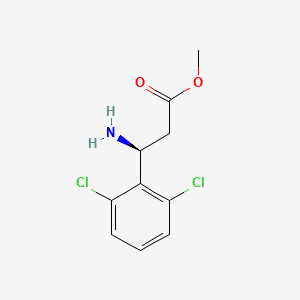
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)
